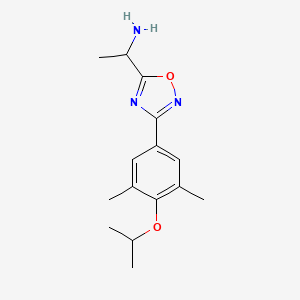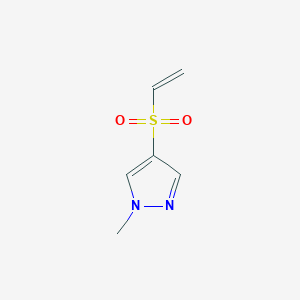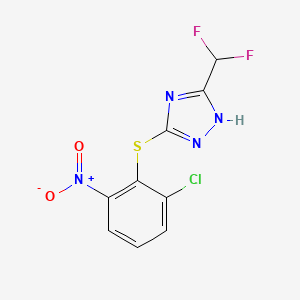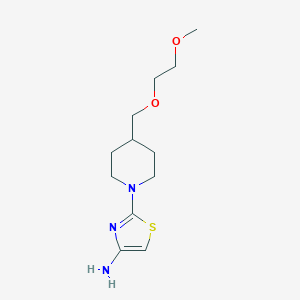
1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid is a complex organic compound with a molecular formula of C12H14N2O3 This compound is characterized by the presence of a piperidine ring, a pyridine ring, and a carboxylic acid group
Preparation Methods
The synthesis of 1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a substitution reaction, where a suitable pyridine derivative is reacted with the piperidine intermediate.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the keto group and carboxylation to form the carboxylic acid group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to improve yield and purity.
Chemical Reactions Analysis
1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed to yield the carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
Piperidine Derivatives: These compounds share the piperidine ring structure but may have different substituents, leading to variations in their chemical and biological properties.
Pyridine Derivatives: Compounds with a pyridine ring but different functional groups can have different reactivity and applications.
Carboxylic Acids: Other carboxylic acids with different ring structures or substituents can be compared in terms of their acidity, reactivity, and applications.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-methyl-6-oxo-2-pyridin-3-ylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3/c1-14-10(15)5-4-9(12(16)17)11(14)8-3-2-6-13-7-8/h2-3,6-7,9,11H,4-5H2,1H3,(H,16,17) |
InChI Key |
DZKXRNBWFJVITH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CCC1=O)C(=O)O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Oxo-2-(pyridin-2-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11790675.png)

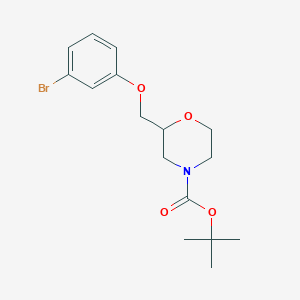
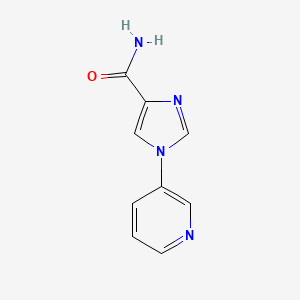
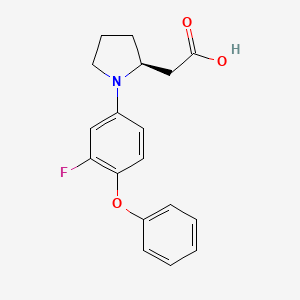
![Benzyl 7-methylhexahydro-1H-pyrrolo[3,2-B]pyridine-4(2H)-carboxylate](/img/structure/B11790712.png)
